CV-3988 - 85703-73-7

CV-3988

Catalog Number: EVT-265635
CAS Number: 85703-73-7
Molecular Formula: C28H53N2O7PS
Molecular Weight: 592.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CV-3988 is a synthetic compound that serves as a specific antagonist for platelet-activating factor (PAF). [, , , , , , , , ] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular regulation. [, , , , , , , ] CV-3988 competitively binds to PAF receptors, preventing the binding of PAF and inhibiting its biological effects. [, , , , ] Therefore, CV-3988 is a valuable tool for investigating the role of PAF in various biological systems and disease models.

Mechanism of Action

CV-3988 acts as a competitive antagonist at the PAF receptor. [, , , , ] It binds to the receptor, blocking the binding of PAF and preventing the initiation of PAF-mediated signaling cascades. [, , , , , , , , ] This inhibition of PAF signaling leads to the attenuation of various physiological responses associated with PAF, such as platelet aggregation, vascular permeability changes, and inflammatory responses. [, , , , , , , , , , , , , , ]

Studies have shown that CV-3988 exhibits a dose-dependent inhibition of PAF-induced responses, indicating its specific and competitive interaction with the PAF receptor. [, , , , , ] Its inhibitory effect is selective for PAF, as it does not affect the actions of other agonists such as histamine, bradykinin, or thrombin. [, ]

Applications
- CV-3988 inhibits homologous passive cutaneous anaphylaxis in the mouse ear. []-  It reduces the increase in plasma 6-keto-PGF1α and thromboxane B2 concentrations in dogs with experimental endotoxin-induced shock. []-  CV-3988 attenuates lung injury in dogs with endotoxin-induced shock. [] -  It inhibits antigen-induced airway hyperresponsiveness in rats. []-  CV-3988 reduces endotoxin-induced gastric damage and gastrointestinal plasma protein leakage in rats. []-  It inhibits PAF-induced hypotension in rats. [] -  CV-3988 enhances human sperm penetration rates in vitro. []-  It inhibits PAF-induced bronchoconstriction in guinea pigs. []-  CV-3988 suppresses phorbol myristate acetate-induced pleurisy in rats. [] -  It antagonizes PAF receptor binding and stimulated phosphoinositide-specific phospholipase C in rabbit platelets. []-  CV-3988 inhibits collagen-induced platelet aggregation in whole blood. []-  It reduces the effects of smoke inhalation injury in sheep. []-  CV-3988 inhibits antigen-induced eosinophil accumulation in the nasal mucosa of guinea pigs. [] -  It blocks PAF-mediated hemodynamic changes and lung injury in endotoxin-treated rats. [] -  CV-3988 antagonizes PAF-induced increase in cytosolic free calcium concentration in human endothelial cells. []-  It improves renal function in experimentally burned rabbits. [] -  CV-3988 attenuates PAF receptor binding in ovine fetal pulmonary vascular smooth muscle cells. []-  It reverses PAF-induced hypotension in rats. []-  CV-3988 inhibits neutrophil respiratory burst and degranulation responses to PAF. [] -  It blocks the negative effects of PAF and TNF-α on cardiac function in guinea pig papillary muscles. [] -  CV-3988 inhibits spontaneous platelet aggregation in whole blood. [] -  It blocks PAF-induced ciliary inhibition in human paranasal sinus mucosa. []
Future Directions
  • Exploring its potential as a therapeutic agent in various diseases where PAF is implicated, such as asthma, inflammatory bowel disease, and cancer. [, , , ]
  • Investigating its effects in different species to determine its efficacy and safety across a broader range of organisms. [, , , ]
  • Developing more potent and specific PAF antagonists with fewer side effects, building upon the knowledge gained from studying CV-3988. [, , ]
  • Investigating the precise mechanisms underlying the observed effects of CV-3988 in different experimental models, leading to a better understanding of PAF signaling pathways and potential therapeutic targets. [, , , , ]
  • Evaluating the long-term effects of CV-3988, including its potential impact on other physiological systems and its potential for chronic use. [, ]

3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolioethylphospha te

Compound Description: This compound shares a similar structure with CV-3988 and is also a PAF antagonist. In studies on rats with hypertension, this compound suppressed the hypotensive activity of intravenously injected PAF in a dose-dependent manner. []

2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride (CV-6209)

Compound Description: CV-6209 is a PAF antagonist that is structurally similar to CV-3988. It exhibits greater potency in inhibiting PAF-induced platelet aggregation and reversing PAF-induced hypotension in rats compared to CV-3988. [, ]

Relevance: CV-6209 is a structurally related analog of CV-3988 and is also a potent PAF antagonist. CV-6209 demonstrates similar effects to CV-3988 in various experimental models, including nephrotoxic serum nephritis, but with higher potency. []

TCV-309 (3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl]carbamoyl]ethyl]carbamoyl]-1-propylpyridinium nitrate)

Compound Description: TCV-309 is a novel, potent, and selective PAF antagonist. It exhibits similar protective effects as CV-3988 in endotoxin and anaphylactic shock models in rodents. [] It also demonstrates efficacy in reducing lung injury in dogs with experimentally induced endotoxic shock, comparable to CV-3988. []

WEB 2086

Compound Description: WEB 2086 is a potent and selective PAF antagonist. It effectively inhibits PAF-induced platelet aggregation, hypotension, and death in animal models. [] It is also highly effective in suppressing PAF-induced increases in cytosolic free calcium concentration in human endothelial cells. []

ONO-6240

Compound Description: ONO-6240 is a PAF antagonist that is less potent than CV-6209 in inhibiting PAF-induced platelet aggregation and reversing PAF-induced hypotension. []

SRI 63-441

Compound Description: SRI 63-441 is a PAF antagonist that effectively inhibits PAF-induced protein phosphorylation in rabbit platelets and demonstrates potent inhibition of PAF binding. [] It also shows efficacy in preventing depressed hypoxic pulmonary vasoconstriction and lung vascular injury in endotoxin-treated rats. []

SRI 63-675

Compound Description: SRI 63-675 is a PAF antagonist with high potency in inhibiting both PAF binding and PAF-stimulated PLC activity in rabbit platelets. []

BN 52021

Compound Description: BN 52021 is a PAF antagonist that shows a moderate ability to suppress PAF-induced increases in cytosolic free calcium concentration in human endothelial cells. [] It also failed to inhibit implantation in rabbits. []

Lyso-PAF

Compound Description: Lyso-PAF is an inactive precursor and breakdown product of PAF. It does not exhibit the same biological activities as PAF. [, ]

Properties

CAS Number

85703-73-7

Product Name

CV-3988

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate

Molecular Formula

C28H53N2O7PS

Molecular Weight

592.8 g/mol

InChI

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33)

InChI Key

NMHKTASGTFXJPL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC

Solubility

Soluble in DMSO

Synonyms

2-methoxy-3-(octadecylcarbamoyloxy)propyl-2-(3-thiazolinium) ethyl phosphate
3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate
3-MOTP
CV 3988
CV-3988
CV3988

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.